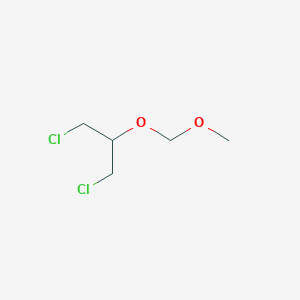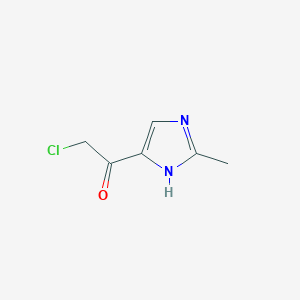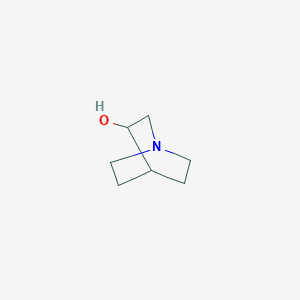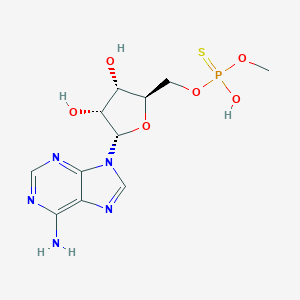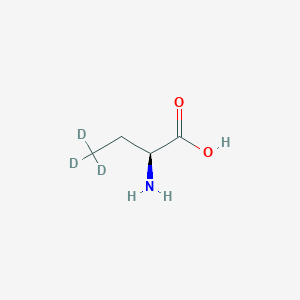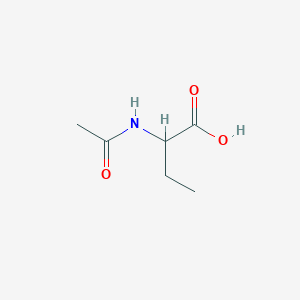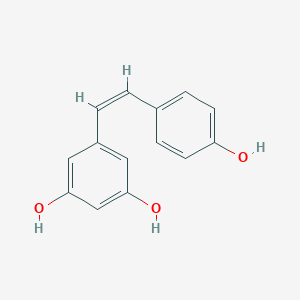
(Z)-resveratrol
概要
説明
Synthesis Analysis
The synthesis of (Z)-resveratrol and its analogs involves various chemical reactions, leveraging methods like the Wittig reaction and the decarbonylative Heck reaction. Recent advancements have enabled the creation of fluorinated derivatives of resveratrol, maintaining the 3,4',5-substitution pattern, to enhance its biological activity and evaluate its therapeutic potential against different cell lines (Moran et al., 2009). Additionally, a new synthesis approach has been developed, offering a 4-step synthesis with a 93% yield, demonstrating the efficiency and potential scalability of resveratrol production (Lara-ochoa et al., 2015).
Molecular Structure Analysis
Resveratrol exists in both trans- and cis-isomeric forms, with the (Z)-isomer (cis-resveratrol) being less stable and less common than the (E)-isomer (trans-resveratrol). The molecular structure of resveratrol is crucial for its biological activity, influencing its interaction with various molecular targets and enzymes. The structural analysis and characterisation of resveratrol and its analogs have led to a better understanding of their biological effects, such as anti-mitotic activity, by inhibiting tubulin polymerization and altering microtubule dynamics (Schneider et al., 2003).
Chemical Reactions and Properties
Resveratrol participates in various chemical reactions, including oxidation and interaction with free radicals, contributing to its antioxidant properties. For instance, resveratrol derivatives have been evaluated for their antioxidant activity, with some analogs showing enhanced reactivity towards free radicals compared to resveratrol itself. This activity is linked to the structural features of resveratrol, such as the presence and positioning of hydroxyl groups (Wang et al., 1999).
Physical Properties Analysis
The physical properties of resveratrol, including its solubility, stability, and bioavailability, are critical for its dietary and therapeutic applications. Resveratrol's low solubility in water and rapid metabolism limit its bioavailability, prompting research into nano-formulations and bioenhancers to improve its therapeutic efficacy. The stability of resveratrol is also a concern, as it can undergo isomerization and degradation under certain conditions, affecting its antioxidant capacity and health benefits (Pannu & Bhatnagar, 2019).
Chemical Properties Analysis
The chemical properties of resveratrol, particularly its interaction with molecular targets and signaling pathways, underpin its pharmacological effects. Resveratrol acts as a phytoestrogen, modulating estrogen receptors, and exhibits significant anti-inflammatory and anticancer activities by influencing various cellular mechanisms. These include the inhibition of cyclooxygenase enzymes, modulation of the sirtuin pathways, and effects on cell cycle and apoptosis regulation. The antioxidant and anti-inflammatory properties of resveratrol contribute to its potential in preventing chronic diseases, such as cardiovascular diseases and cancer (Gusman et al., 2001).
作用機序
CIS-RESVERATROL exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Effects: Inhibits pro-inflammatory cytokines and enzymes like cyclooxygenase and lipoxygenase.
Apoptosis Induction: Promotes apoptosis in cancer cells by activating pathways like p53 and inhibiting anti-apoptotic proteins.
生化学分析
Biochemical Properties
Cis-resveratrol has been found to interact with human tyrosyl-tRNA synthetase (TyrRS), evoking a unique structural change at the active site to promote its interaction with poly-ADP-ribose polymerase 1 (PARP1), a major determinant of cellular NAD+ -dependent stress response .
Cellular Effects
Cis-resveratrol has been reported to have anti-inflammatory effects .
Molecular Mechanism
Cis-resveratrol induces a unique structural change at the active site of TyrRS to promote its interaction with PARP1 . This interaction contributes to the reported health benefits of cis-resveratrol through the induction of protective stress response .
Temporal Effects in Laboratory Settings
Recent studies have confirmed the conversion of trans-resveratrol and its metabolites to cis-resveratrol in the physiological context .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CIS-RESVERATROL typically involves the following steps:
Stilbene Synthesis: The initial step involves the synthesis of stilbene, which is the core structure of resveratrol. This can be achieved through the Wittig reaction, where a phosphonium ylide reacts with a benzaldehyde derivative to form the stilbene backbone.
Hydroxylation: The stilbene is then hydroxylated to introduce hydroxyl groups at specific positions on the aromatic rings. This can be done using reagents like hydroxyl radicals or through catalytic processes.
Isomerization: The final step involves the isomerization of trans-resveratrol to CIS-RESVERATROL.
Industrial Production Methods
Industrial production of CIS-RESVERATROL often involves biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound from simple precursors. This method is preferred due to its efficiency and sustainability compared to traditional chemical synthesis .
化学反応の分析
Types of Reactions
CIS-RESVERATROL undergoes various chemical reactions, including:
Oxidation: CIS-RESVERATROL can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of CIS-RESVERATROL can lead to the formation of dihydroresveratrol. This can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters, ethers, and other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides, and other electrophiles.
Major Products
Oxidation: Quinones, phenolic acids.
Reduction: Dihydroresveratrol.
Substitution: Esters, ethers, and other substituted derivatives.
科学的研究の応用
CIS-RESVERATROL has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study phenolic reactions and as a precursor for synthesizing other bioactive molecules.
Biology: Investigated for its role in cellular signaling pathways, including its effects on oxidative stress and inflammation.
Medicine: Studied for its potential therapeutic effects in cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used in the development of nutraceuticals and functional foods due to its health-promoting properties.
類似化合物との比較
CIS-RESVERATROL is often compared with its trans-isomer and other similar compounds:
Trans-Resveratrol: While both isomers have similar biological activities, trans-resveratrol is more stable and more commonly studied.
Pterostilbene: A dimethylated derivative of resveratrol with better bioavailability and similar health benefits.
Quercetin: Another polyphenol with strong antioxidant and anti-inflammatory properties but different structural features.
Similar Compounds
- Trans-Resveratrol
- Pterostilbene
- Quercetin
- Fisetin
- Curcumin
CIS-RESVERATROL stands out due to its unique isomeric form, which can influence its stability and biological activity, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
5-[(Z)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKBXSAWLPMMSZ-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032002 | |
| Record name | (Z)-Resveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (Z)-Resveratrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
61434-67-1 | |
| Record name | cis-Resveratrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61434-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resveratrol, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061434671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-Resveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61434-67-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RESVERATROL, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUA0K06FSB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (Z)-Resveratrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170 - 174 °C | |
| Record name | (Z)-Resveratrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



